molecular formula C21H20N6O2 B13437113 3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione

3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione

Cat. No.: B13437113
M. Wt: 388.4 g/mol
InChI Key: UEVQBLCDZMIDAY-UHFFFAOYSA-N
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Description

3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[44]nonane-2,4-dione is a complex organic compound with a unique structure that includes a tetrazole ring, a spirocyclic nonane core, and a diazaspiro moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Construction of the Spirocyclic Core: This step often involves a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization to form the spirocyclic nonane structure.

    Introduction of the Diazaspiro Moiety: This can be done through a nucleophilic substitution reaction, where a diaza compound reacts with a suitable electrophile to form the diazaspiro structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione: shares similarities with other spirocyclic compounds and tetrazole-containing molecules.

    Tetrazole Derivatives: Compounds with similar tetrazole rings, such as 5-substituted tetrazoles.

    Spirocyclic Compounds: Molecules with spirocyclic cores, such as spirooxindoles.

Uniqueness

The uniqueness of this compound lies in its combination of a tetrazole ring, a spirocyclic nonane core, and a diazaspiro moiety, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C21H20N6O2

Molecular Weight

388.4 g/mol

IUPAC Name

3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione

InChI

InChI=1S/C21H20N6O2/c28-19-21(11-3-4-12-21)22-20(29)27(19)13-14-7-9-15(10-8-14)16-5-1-2-6-17(16)18-23-25-26-24-18/h1-2,5-10H,3-4,11-13H2,(H,22,29)(H,23,24,25,26)

InChI Key

UEVQBLCDZMIDAY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5

Origin of Product

United States

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